Home > Products > Screening Compounds P112030 > 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid - 1797893-42-5

2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Catalog Number: EVT-3006185
CAS Number: 1797893-42-5
Molecular Formula: C14H17N3O2
Molecular Weight: 259.309
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{6-[(6-(1-Butoxy-vinyl)-8-cyclopentyl-5-methyl-7-oxo-7, 8-dihydroppyridino-[2, 3-D] pyrimidine-2-yl) amino]-3-pyridyl}-1-piperazine carboxylic acid tert-butyl ester

Compound Description: This compound serves as a key intermediate in the synthesis of Palbociclib []. The synthesis involves converting a vinyl ether group in this compound into a carbonyl group under acidic conditions, leading to the formation of a crucial intermediate for Palbociclib production.

Palbociclib

Compound Description: Palbociclib is a medication used to treat a specific type of breast cancer []. It functions as a cyclin-dependent kinase (CDK) 4/6 inhibitor, playing a crucial role in regulating the cell cycle and inhibiting cancer cell growth.

Relevance: While not structurally identical, Palbociclib shares a pyrimidine moiety with 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid []. The shared presence of this heterocycle suggests potential similarities in their chemical properties or biological activities, making Palbociclib a relevant compound for comparison in drug discovery research.

GW542573X (4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester)

Compound Description: GW542573X is a selective activator of the human KCa2.1 channel []. This compound interacts with a specific binding site on the channel, leading to its activation and subsequent downstream effects.

Relevance: Although structurally distinct from 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, GW542573X offers relevance due to its interaction with ion channels []. The study highlights how subtle structural modifications can influence a compound's interaction with ion channels, providing valuable insights for designing new therapeutic agents, potentially including analogs of 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, targeting similar biological pathways.

CM-TPMF (N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine)

Compound Description: CM-TPMF acts as both an activator and inhibitor of the human KCa2.1 channel, depending on its concentration and specific interactions with the channel []. It exhibits subtype selectivity, displaying a higher affinity for KCa2.1 over other KCa2 channels and the KCa3 channel.

Relevance: CM-TPMF's interaction with the KCa2.1 channel draws a parallel to the potential biological activity of 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid []. Although their structures differ, both compounds highlight the possibility of developing compounds with specific ion channel interactions, opening avenues for exploring 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid's potential therapeutic applications.

B-TPMF (N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine)

Compound Description: B-TPMF acts as an inhibitor of the human KCa2.1 channel, demonstrating selectivity for this subtype over other KCa2 channels []. Notably, it represents a unique small-molecule inhibitor with significant selectivity among KCa2 channel subtypes.

Relevance: B-TPMF's role as a selective KCa2.1 channel inhibitor provides a valuable comparison point for potential biological activities of 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid []. Despite their structural differences, both compounds underscore the possibility of designing molecules targeting specific ion channels, encouraging further research into 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid's interactions with biological targets.

NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime)

Compound Description: NS309 serves as a potent activator of KCa3/KCa2 channels, although it lacks subtype selectivity []. Despite its non-selective nature, it has been a valuable tool in studying the physiological and pathophysiological roles of these channels.

Relevance: While structurally different from 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, NS309 offers a relevant comparison due to its ion channel activity []. The development of more selective KCa channel modulators like CM-TPMF and B-TPMF, as discussed in the research, emphasizes the potential for discovering compounds with improved selectivity and potency, potentially including analogs of 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, for therapeutic applications.

Overview

2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a novel compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered attention due to their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation and transcriptional control in cancer cells . The compound is characterized by its unique structural features, including a tert-butyl group and a cyclopropyl moiety, which may contribute to its biological activity.

Source and Classification

The compound is synthesized through various methods, often involving the modification of existing pyrazolo[1,5-a]pyrimidine frameworks. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Its potential applications in oncology make it a subject of interest in pharmaceutical research .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions that may include:

  1. Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often utilizes cyclization reactions involving appropriate precursors such as substituted pyrimidines and pyrazoles.
  2. Introduction of Substituents: The tert-butyl and cyclopropyl groups are introduced through alkylation or substitution reactions.
  3. Carboxylic Acid Functionalization: The carboxylic acid group is usually added via oxidation or direct carboxylation methods.

These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve the desired yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be represented as follows:

  • Molecular Formula: C_{12}H_{16}N_{4}O_2
  • Molecular Weight: Approximately 236.28 g/mol

The compound features a pyrazolo[1,5-a]pyrimidine core with a tert-butyl group at position 2, a cyclopropyl group at position 5, and a carboxylic acid at position 7. The presence of these substituents influences both the physical properties and biological activity of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles:

  1. Esterification Reactions: The carboxylic acid can react with alcohols to form esters.
  2. Amidation: Reaction with amines can yield amides.
  3. Nucleophilic Substitution: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine framework can undergo nucleophilic attacks under certain conditions.

These reactions are significant for modifying the compound for enhanced biological activity or altered pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid primarily involves its role as an inhibitor of cyclin-dependent kinase 7. By inhibiting this kinase, the compound disrupts cell cycle progression and transcriptional regulation in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

These properties are crucial for understanding how the compound behaves under various conditions, which impacts its formulation and application in therapeutic settings .

Applications

Scientific Uses

The primary applications of 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid lie within medicinal chemistry:

  • Cancer Research: As a potential therapeutic agent targeting CDK7, it is being investigated for use against various cancers including solid tumors and hematological malignancies.
  • Drug Development: Its unique structure makes it a candidate for further modifications aimed at enhancing efficacy and reducing side effects.

Research continues to explore its full potential in treating different types of cancer by optimizing its pharmacological profile .

Properties

CAS Number

1797893-42-5

Product Name

2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

IUPAC Name

2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Molecular Formula

C14H17N3O2

Molecular Weight

259.309

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)11-7-12-15-9(8-4-5-8)6-10(13(18)19)17(12)16-11/h6-8H,4-5H2,1-3H3,(H,18,19)

InChI Key

YQPFTAHIXGSNQM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C3CC3)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.